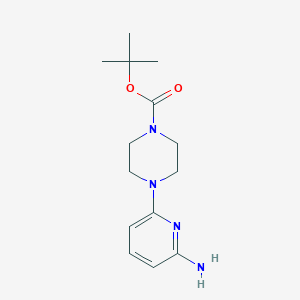

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 6-aminopyridin-2-yl substituent. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its structure enables versatile functionalization at the piperazine nitrogen and pyridine ring, facilitating the development of targeted therapeutics .

Properties

IUPAC Name |

tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H2,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMGCCTVXYWFDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with piperazine and 2-nitro-5-halopyridine.

Nucleophilic Substitution: Piperazine undergoes nucleophilic substitution with 2-nitro-5-halopyridine in the presence of a base to form 4-(6-nitropyridin-2-yl)piperazine.

N-Protecting Group Addition: The nitro group is then reduced to an amino group using catalytic hydrogenation, and the piperazine nitrogen is protected with a tert-butyl ester group.

Final Product Formation: The final product, this compound, is obtained after purification.

Industrial Production Methods: In an industrial setting, the synthesis may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyridine moiety.

Reduction: Reduction reactions can convert the nitro group to an amino group during synthesis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Bases such as sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution.

Major Products:

Oxidation: Oxidized derivatives of the aminopyridine moiety.

Reduction: Amino derivatives from the reduction of nitro groups.

Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a building block for bioactive compounds that can modulate biological pathways.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

Industry: Employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target, while the aminopyridine moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5)

Tert-butyl 4-(5-amino-3-cyanopyridin-2-yl)piperazine-1-carboxylate (Compound 7, )

- Key Difference: Incorporates a 5-amino-3-cyano substitution on pyridine.

- Impact: The electron-withdrawing cyano group enhances electrophilicity, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura).

- Synthesis : Derived from brominated intermediates via nucleophilic aromatic substitution .

Functional Group Modifications

Tert-butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8)

Tert-butyl 4-[3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate (Compound C11, )

- Key Difference : Thiadiazole ring fused to pyridine.

- Impact : Introduces hydrogen-bond acceptor sites and enhances metabolic stability.

- Synthesis : Achieved via Stille coupling with 2-bromo-1,3,4-thiadiazole .

Complex Heterocyclic Derivatives

Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate ()

- Key Difference : Imidazo[2,1-b][1,3]thiazole moiety linked via a methylene group.

- Impact : Expands π-π stacking interactions, improving binding to hydrophobic enzyme pockets.

- Applications: Potential use in antiviral or anticancer agents .

Tert-butyl 4-{6-[(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl}piperazine-1-carboxylate ()

- Key Difference: Bicyclic pyrido[2,3-d]pyrimidinone core.

- Impact : Mimics ATP-binding sites in kinases, enabling competitive inhibition.

- Synthesis : Multistep route involving Buchwald-Hartwig amination .

Structural and Functional Comparison Table

Biological Activity

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate (CAS No. 571188-59-5) is a compound of significant interest in pharmaceutical research, particularly due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C14H22N4O2

- Molecular Weight : 278.35 g/mol

- Physical State : Solid

- Purity : ≥98% (HPLC)

- Storage Conditions : Keep in a dark place under an inert atmosphere at room temperature.

Biological Activity

This compound has been studied for various biological activities, particularly in the context of cancer therapeutics and proteasome inhibition.

1. Proteasome Inhibition

Recent studies indicate that compounds related to this compound exhibit proteasome inhibitory activity, which is crucial for the treatment of certain cancers. For instance, a study demonstrated that derivatives showed IC50 values in the micromolar range, indicating effective inhibition of the chymotrypsin-like (C-L) and caspase-like (CT-L) activities of the proteasome .

| Compound | C-L IC50 (µM) | CT-L IC50 (µM) |

|---|---|---|

| Compound A | 48.36 | 51.13 |

| Compound B | 45.00 | 49.00 |

2. Anticancer Potential

Tert-butyl 4-(6-aminopyridin-2-yl)piperazine derivatives have been implicated in enhancing anticancer effects through synergistic mechanisms when combined with other therapeutic agents. The compound serves as an important intermediate for synthesizing palbociclib, a well-known anticancer drug .

3. Neuroprotective Effects

There is emerging evidence suggesting that piperazine derivatives may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Synthesis Methods

The synthesis of this compound has been optimized through various methods, including photocatalytic approaches that enhance yield and reduce byproduct formation.

Photocatalytic Synthesis

A notable method involves using an acridine salt as a photocatalyst combined with an oxidant under visible light irradiation. This method allows for a one-step synthesis with high yields (up to 95%) and minimal environmental impact .

Study on Anticancer Activity

In a recent study published in Nature Reviews Cancer, researchers evaluated the efficacy of several piperazine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast cancer cell lines, where the compound demonstrated enhanced apoptotic activity compared to controls .

Neuroprotective Study

Another investigation focused on the neuroprotective effects of piperazine derivatives in models of Alzheimer's disease. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways, highlighting their potential for treating neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl 4-(6-aminopyridin-2-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A widely used method involves nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyridines. For example, coupling 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base achieves ~80% yield . Optimization strategies include:

- Temperature control : Prolonged heating at 110°C ensures complete substitution.

- Solvent selection : Polar aprotic solvents like 1,4-dioxane enhance reactivity.

- Purification : Silica gel chromatography (hexane:ethyl acetate = 4:1) effectively isolates the product .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography is the primary method. For example, automated flash chromatography (5–15% ethyl acetate in dichloromethane) resolves impurities in Cu/Pd-catalyzed coupling reactions . Post-purification, drying organic layers with sodium sulfate and vacuum concentration minimizes residual solvents .

Q. How is the purity and structural integrity of synthesized derivatives validated?

- Methodological Answer : Use a combination of:

- LC-MS/HRMS : Confirms molecular weight and purity (e.g., ESI-HRMS for exact mass verification) .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and monitors reaction progress .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions. For example, Hirshfeld surface analysis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate reveals dominant C–H···O interactions, while fingerprint plots quantify hydrogen-bonding contributions . SHELX software refines crystallographic data, enabling precise atomic coordinate determination .

Q. How can researchers address inconsistencies in reported yields for nucleophilic substitution reactions involving piperazine derivatives?

- Methodological Answer : Variations arise from:

- Substrate reactivity : Electron-deficient pyridines (e.g., 5-bromo-2-chloropyrimidine) react faster than electron-rich analogs.

- Catalyst systems : Pd-mediated couplings (e.g., Suzuki-Miyaura) improve yields for sterically hindered substrates .

- Byproduct management : Sequential extractions (e.g., ethyl acetate/water) remove unreacted starting materials .

Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina model interactions with enzymes (e.g., Bruton’s tyrosine kinase) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR modeling : Correlates substituent effects (e.g., tert-butyl groups) with inhibitory activity .

Q. How can structure-activity relationship (SAR) studies guide the design of piperazine-carboxylate derivatives for selective kinase inhibition?

- Methodological Answer :

- Core modifications : Introducing sulfonyl groups (e.g., tert-butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate) enhances binding to ATP pockets .

- Substituent effects : Bulky tert-butyl groups improve metabolic stability, while aminopyridine moieties optimize hydrogen bonding with kinases .

Q. What role does SHELX software play in determining the crystal structure of this compound’s derivatives?

- Methodological Answer : SHELX refines diffraction data to generate electron density maps, resolving:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.